molecular formula C18H16Cl2FN3O3 B2664908 1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea CAS No. 955255-72-8

1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2664908
CAS No.: 955255-72-8
M. Wt: 412.24
InChI Key: XELMQNDJIKLMAI-UHFFFAOYSA-N
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Description

1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, oxazolidinone, and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea typically involves multiple steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the oxazolidinone intermediate.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is incorporated through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound may serve as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methylbenzyl)urea: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

The presence of the fluorobenzyl group in 1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

1-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2FN3O3/c19-15-6-5-13(7-16(15)20)24-10-14(27-18(24)26)9-23-17(25)22-8-11-1-3-12(21)4-2-11/h1-7,14H,8-10H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELMQNDJIKLMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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